REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[OH:13])[C:4](=[O:14])[C:3]=1[C:15]1[C:23]([O:24][CH3:25])=[CH:22][C:21]([CH3:26])=[CH:20][C:16]=1[C:17](O)=[O:18].FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(OC(=O)C)(=O)C>C(OCC)(=O)C>[OH:13][C:9]1[C:10]2[C:11](=[O:12])[C:2]3[O:1][C:17](=[O:18])[C:16]4[CH:20]=[C:21]([CH3:26])[CH:22]=[C:23]([O:24][CH3:25])[C:15]=4[C:3]=3[C:4](=[O:14])[C:5]=2[CH:6]=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(C2=CC=CC(=C2C1=O)O)=O)C1=C(C(=O)O)C=C(C=C1OC)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at the same temperature for an hour
|
Type
|
WASH
|
Details
|
This reaction mixture was washed with water and dilute aqueous sodium carbonate in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2C(C3=C(OC(C4=C3C(=CC(=C4)C)OC)=O)C(C12)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |